3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Substituents: A 4-fluorophenyl group at position 3, methyl groups at positions 5 and 6, and a 3-nitrobenzyl moiety at position 1.
- Synthesis: Prepared via a multi-step route involving condensation of substituted oxazine-diones with aromatic aldehydes and amines (e.g., benzylamine derivatives), followed by base-mediated cyclization (yields: 46–86%) .
Properties
CAS No. |
689753-23-9 |
|---|---|
Molecular Formula |
C21H16FN3O4S |
Molecular Weight |
425.43 |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-1-[(3-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN3O4S/c1-12-13(2)30-20-18(12)19(26)24(16-8-6-15(22)7-9-16)21(27)23(20)11-14-4-3-5-17(10-14)25(28)29/h3-10H,11H2,1-2H3 |
InChI Key |
IQLLIFBQVJZTKI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against cdk2/cyclin a2 . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, affecting the g1-s phase transition and halting cell proliferation . This disruption can lead to apoptosis, or programmed cell death .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have inhibited the growth of MCF-7 and HCT-116 cell lines .
Biological Activity
The compound 3-(4-fluorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 372.4 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core substituted with a fluorophenyl group and a nitrobenzyl moiety.
Anticancer Properties
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that derivatives similar to the target compound showed potent inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231. The most active compounds had IC50 values in the low micromolar range (e.g., 13.42 μg/mL for MCF-7) .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Compound 1 | MCF-7 | 13.42 | 0.045 |
| Compound 2 | MDA-MB-231 | 28.89 | 0.11 |
| Compound 3 | MCF-10A | >100 | - |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to inhibit macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses and cancer progression. The most potent derivatives exhibited IC50 values around 2.6 μM .
Table 2: Inhibition of MIF by Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 (μM) |
|---|---|
| Compound A | 2.6 ± 0.2 |
| Compound B | >10 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have shown antimicrobial activity against various pathogens. Studies have reported that certain derivatives possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell functions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
- Interaction with DNA : Some thieno[2,3-d]pyrimidines have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : These compounds might induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their anticancer effects on human breast cancer cells. The study concluded that modifications at specific positions significantly enhanced biological activity, indicating that structure-activity relationship (SAR) studies are critical for developing more potent compounds .
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including the compound , have been investigated for their anticancer properties. Research indicates that modifications to the thienopyrimidine structure can enhance potency against various cancer cell lines. The specific compound has been shown to inhibit tumor growth in preclinical models by interfering with cellular signaling pathways associated with cancer proliferation and survival .
Antiviral Properties
Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit antiviral activity. The compound has been evaluated for its efficacy against viruses such as HIV and Hepatitis C. Its mechanism involves the inhibition of viral replication through interference with viral enzymes .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thienopyrimidine compounds. The compound is believed to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thienopyrimidine derivatives. The presence of specific substituents, such as the fluorophenyl and nitrobenzyl groups in this compound, significantly influences its biological profile.
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorophenyl | Enhances lipophilicity and bioavailability |
| 3-Nitrobenzyl | Increases potency against target enzymes |
Case Study 1: Anticancer Efficacy
A study conducted by El-Gazzar et al. assessed various thienopyrimidine derivatives for their anticancer effects. The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Activity
In a study published in ACS Omega, researchers evaluated the antiviral properties of several thienopyrimidine derivatives, including our compound. Results indicated that it effectively inhibited viral replication in vitro and showed promise for further development as an antiviral agent .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine-2,4-dione Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Research Findings
Antimicrobial Activity: Alkylation at position 1 (e.g., benzyl, nitrobenzyl) reduces antimicrobial efficacy compared to unsubstituted analogs. The thiazole-substituted analog (6-position) demonstrates broad-spectrum activity, suggesting heterocyclic appendages enhance antimicrobial targeting .
Enzyme Inhibition: Pyrido[2,3-d]pyrimidine analogs (e.g., 3-methyl-1-(2,3,4-trifluorophenyl)-derivative) inhibit protoporphyrinogen oxidase (PPO) via π–π stacking with FAD cofactors and hydrogen bonding to Arg98/Thr176 residues . The target compound’s nitrobenzyl group may sterically hinder similar interactions.
Synthetic Flexibility: The thieno[2,3-d]pyrimidine core allows modular substitution. For example, nitration at position 6 or bromination at position 7 enables further functionalization .
Data Tables
Q & A
Basic: How can I optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves alkylation of the thieno[2,3-d]pyrimidine core with 3-nitrobenzyl chloride. Key steps include:
- Reagent Choice: Use potassium carbonate in DMF as a base to promote nucleophilic substitution of the thieno[2,3-d]pyrimidine intermediate with 3-nitrobenzyl chloride .
- Temperature Control: Maintain reactions at 60–80°C to balance reactivity and minimize side products .
- Purification: Crystallization from ethanol or acetonitrile can isolate the product as a white solid. Monitor purity via TLC and HPLC .
Advanced: What advanced techniques validate the three-dimensional structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Resolve bond lengths, angles, and torsion angles to confirm regiochemistry of the nitrobenzyl and fluorophenyl groups. Prior studies on similar thieno[2,3-d]pyrimidines report mean C–C bond accuracy of 0.003–0.004 Å and R-factors < 0.07 .
- DFT Calculations: Compare experimental SC-XRD data with optimized molecular geometries to identify electronic effects of the nitro group .
Basic: How should I design in vitro assays to evaluate its biological activity?
Methodological Answer:
- Target Selection: Prioritize kinases or enzymes with known sensitivity to thieno[2,3-d]pyrimidines (e.g., tyrosine kinases, phosphodiesterases) .
- Assay Conditions: Use ATP-competitive inhibition assays with fluorescence-based detection. Include positive controls (e.g., staurosporine) and test concentrations in the 0.1–100 µM range .
- Data Normalization: Account for solvent interference (e.g., DMSO ≤ 1% v/v) and validate results with dose-response curves .
Advanced: How do I address contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer:
- Structural Comparison: Map substituent effects using ’s table (e.g., fluorophenyl vs. chlorophenyl groups alter logP and target affinity).
- Assay Replication: Standardize protocols (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis: Use cheminformatics tools (e.g., Schrödiger’s QikProp) to correlate computed descriptors (e.g., polar surface area) with observed bioactivity .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based solutions for aqueous formulations. reports 10–20% DMSO in saline for initial solubility screening.
- Prodrug Design: Introduce phosphate or acetyl groups at the 2,4-dione moiety to enhance hydrophilicity .
Advanced: How can structure-activity relationship (SAR) studies guide substituent modifications?
Methodological Answer:
- Substituent Scanning: Replace the 3-nitrobenzyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) analogs. shows thiazole-containing derivatives exhibit enhanced activity.
- Positional Isomerism: Test 4-nitro vs. 3-nitrobenzyl analogs to assess steric and electronic effects on target binding .
- Biological Testing: Use parallel synthesis to generate a library of 10–20 analogs and screen against a panel of targets .
Basic: Which analytical methods confirm compound purity and identity?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; target ≥95% purity with acetonitrile/water (70:30) mobile phase .
- NMR: Confirm substitution patterns: The 4-fluorophenyl group shows a doublet near δ 7.2 ppm (J = 8.5 Hz), while the nitrobenzyl group exhibits aromatic protons at δ 8.0–8.5 ppm .
Advanced: How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets. Parameterize the nitro group’s partial charges using DFT (B3LYP/6-31G*) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the ligand-target complex. Prioritize residues within 4 Å of the nitro group for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
